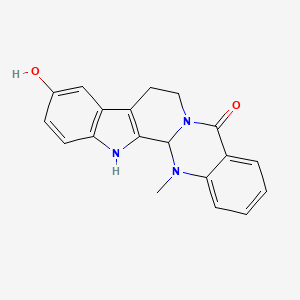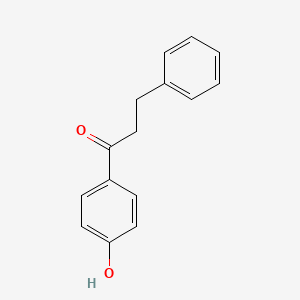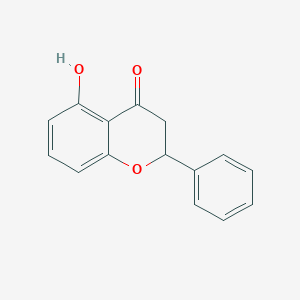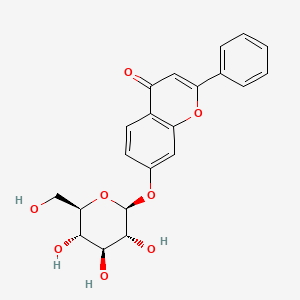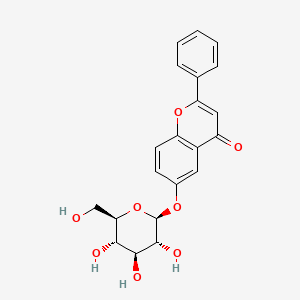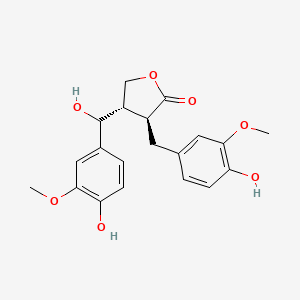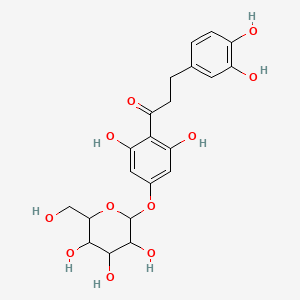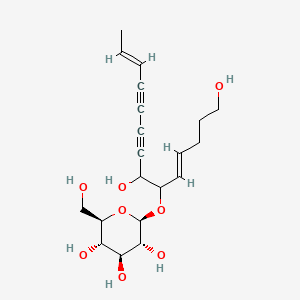
Lobetyolin
Overview
Description
Lobetyolin (LBT) is a polyacetylene glycoside found in diverse medicinal plants but mainly isolated from the roots of Codonopsis pilosula . It has been reported to exert anti-tumor effects in several cancer types .
Synthesis Analysis
Lobetyolin and lobetyolinin are the mono- and bis-glucosylated forms of the polyacetylenic compound lobetyol . A study found a total of 47, 30, and 34 metabolites of lobetyol, lobetyolin, and lobetyolinin respectively. These metabolites are produced through extensive pathways, mainly involving oxidation, glucuronidation, and glutathione conjugation .
Molecular Structure Analysis
The molecular formula of Lobetyolin is C20H28O8 .
Chemical Reactions Analysis
Lobetyol showed good metabolic stability in liver microsomes. The results of both recombinant human CYP enzymes and chemical inhibition experiments confirmed that CYP2C19, 1A1, 2C9, and 1A2 are the major isozymes mediating lobetyol metabolism .
Physical And Chemical Properties Analysis
Scientific Research Applications
Anti-Cancer Effects
Lobetyolin has been reported to exert anti-cancer effects in several cancer types . It inhibits cell proliferation and induces cell apoptosis by downregulating ASCT2 in gastric cancer . Lobetyolin treatment suppressed the proliferative capacity of both MKN-45 and MKN-28 cells in a concentration-dependent manner .
Role in Glutamine Metabolism
Lobetyolin reduces the uptake of glutamine and downregulates the expression levels of ASCT2 in gastric cancer cells and xenograft tumors . This disruption of glutamine metabolism is part of the mechanism by which Lobetyolin represses cell proliferative ability and promotes cell apoptosis in colon cancer .
Induction of Reactive Oxygen Species (ROS)
Lobetyolin induces the accumulation of ROS to attenuate mitochondria-mediated apoptosis via downregulation of ASCT2 expression . This is another mechanism by which Lobetyolin exerts its anti-cancer effects.
Effect on AKT/GSK3β/c-Myc Pathway
Lobetyolin promotes the phosphorylation of c-Myc and suppresses the phosphorylation of GSK3β and AKT in both MKN-45 and MKN-28 cells . This modulation of the AKT/GSK3β/c-Myc pathway is part of the mechanism by which Lobetyolin exerts its anti-cancer effects.
Role in Nrf2 Protein Levels
The level of total Nrf2 protein was reduced after Lobetyolin treatment . This suggests that Lobetyolin may have a role in modulating the cellular antioxidant response.
In Vivo Anti-Tumor Effects
Lobetyolin effectively restrained the growth of tumors in vivo . This was demonstrated in a xenograft model, where Lobetyolin treatment suppressed tumor growth.
Mechanism of Action
Target of Action
Lobetyolin primarily targets the Alanine-Serine-Cysteine Transporter 2 (ASCT2) and inflammatory cytokines such as IL-6, TNF-α, and IL-1β . ASCT2 is an amino acid transporter, and the inflammatory cytokines are key players in the immune response.
Mode of Action
Lobetyolin interacts with its targets by downregulating their expression. It reduces both mRNA and protein expression of ASCT2 . It also significantly downregulates the production of IL-6, TNF-α, and IL-1β in macrophages .
Biochemical Pathways
Lobetyolin affects the glutamine metabolism pathway. It reduces the uptake of glutamine, contributing to drug-induced apoptosis and tumor growth inhibition . It also suppresses genes associated with bacterium presence, cellular response to lipopolysaccharide stimulation, and cytokine-cytokine receptor interaction .
Pharmacokinetics
It’s known that lobetyolin is a polyacetylene glycoside found in diverse medicinal plants but mainly isolated from the roots of codonopsis pilosula . More research is needed to fully understand its pharmacokinetic properties.
Result of Action
Lobetyolin exerts anti-cancer effects by repressing cell proliferation and inducing cell apoptosis via downregulation of ASCT2 . It also effectively inhibits the production of inflammatory cytokines (IL-6, TNF-α, and IL-1β) and mitigates sepsis induced by LPS through modulating macrophages’ ability to generate these cytokines .
Action Environment
It’s known that lobetyolin is used in traditional chinese medicinal preparations, which are generally used to tonify spleen and lung qi and occasionally to treat cancer . The efficacy and stability of Lobetyolin could potentially be influenced by factors such as the method of preparation and the specific environmental conditions of the patient.
Safety and Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical. Following skin contact, rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician. Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor. Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(4E,12E)-1,7-dihydroxytetradeca-4,12-dien-8,10-diyn-6-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O8/c1-2-3-4-5-7-10-14(23)15(11-8-6-9-12-21)27-20-19(26)18(25)17(24)16(13-22)28-20/h2-3,8,11,14-26H,6,9,12-13H2,1H3/b3-2+,11-8+/t14?,15?,16-,17-,18+,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMUDYVKKPDZHS-UPPVCQNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC#CC#CC(C(C=CCCCO)OC1C(C(C(C(O1)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C#CC#CC(C(/C=C/CCCO)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20704871 | |
| Record name | (4E,12E)-1,7-Dihydroxytetradeca-4,12-diene-8,10-diyn-6-yl beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20704871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
136085-37-5 | |
| Record name | (4E,12E)-1,7-Dihydroxytetradeca-4,12-diene-8,10-diyn-6-yl beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20704871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does lobetyolin exert its anti-cancer effects?
A1: Lobetyolin has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast [] and colon cancer cells []. This effect is primarily mediated through the inhibition of glutamine metabolism, a process crucial for cancer cell survival and proliferation.
Q2: What is the specific target of lobetyolin in cancer cells?
A2: Research suggests that lobetyolin targets ASCT2 (SLC1A5) [, ], a transporter protein responsible for glutamine uptake into cells. By downregulating ASCT2, lobetyolin disrupts glutamine metabolism, leading to a decrease in essential metabolites and ultimately triggering apoptosis.
Q3: Are there other signaling pathways involved in lobetyolin's anti-cancer activity?
A3: Yes, studies indicate that lobetyolin's effect on ASCT2 is modulated by the p53 tumor suppressor protein []. Additionally, the AKT/GSK3β signaling pathway appears to play a role in lobetyolin-induced downregulation of both c-Myc, a protein involved in cell growth and proliferation, and ASCT2 [].
Q4: Is there any in vivo evidence supporting lobetyolin's anti-cancer potential?
A4: While in vivo studies are limited, one study demonstrated that lobetyolin exhibited anti-cancer properties in a mouse model, further supporting its potential as an anti-cancer agent [].
Q5: What is the molecular formula and weight of lobetyolin?
A5: Lobetyolin's molecular formula is C20H26O3, and its molecular weight is 314.41 g/mol.
Q6: Is there spectroscopic data available for lobetyolin?
A7: While specific spectroscopic data is not explicitly provided in the provided abstracts, various studies utilized HPLC (High-Performance Liquid Chromatography) [, , , , , ] and UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry) [] for lobetyolin analysis, implying the availability of relevant spectroscopic information.
Q7: How is lobetyolin content determined in plant materials?
A8: HPLC is the primary analytical method used to determine lobetyolin content in Codonopsis pilosula and other plant materials [, , , , , ]. Various studies employed different mobile phases and detection wavelengths, suggesting method optimization for specific applications.
Q8: Are there any established quality control standards for lobetyolin?
A9: While lobetyolin is recognized as a quality marker for Codonopsis pilosula in the Chinese Pharmacopoeia, specific quantitative standards are still under investigation []. Researchers are exploring the correlation between lobetyolin content and other quality parameters, such as total polysaccharides and saponins, to develop comprehensive quality control measures for Codonopsis pilosula. [, ].
Q9: How do different cultivation and processing methods impact lobetyolin content?
A10: Research suggests that environmental factors, cultivation practices, and drying methods can significantly influence lobetyolin content in Codonopsis pilosula [, , , , , ]. For instance, the use of the plant growth regulator "Zhuanggenling" was found to decrease lobetyolin content []. Additionally, the stir-frying process used to prepare rice-processed Codonopsis Radix (RCR) leads to a decrease in lobetyolin content compared to the crude herb [].
Q10: Is there any information available regarding the pharmacokinetics of lobetyolin?
A11: A comparative pharmacokinetic study in rats indicated that lobetyolin exhibits low bioavailability after oral administration, suggesting potential challenges in its absorption or extensive metabolism []. Further research is needed to fully elucidate the ADME (absorption, distribution, metabolism, and excretion) profile of lobetyolin.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





